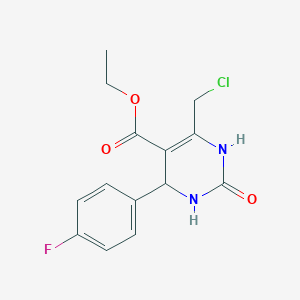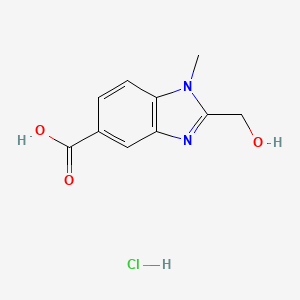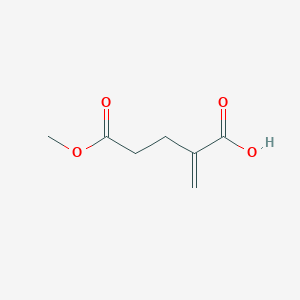
5-Methoxy-2-methylene-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methylene-5-oxopentanoic acid is a chemical compound with the molecular formula C7H10O4 . It is related to glutaric acid and is considered an endogenous metabolite .
Synthesis Analysis
The synthesis of this compound involves a chemoselective reaction with p-toluenesulfonic acid monohydrate at 20℃ for 48 hours in an inert atmosphere . The reaction starts with a dimethyl ester in a solution of methanol and water, treated with solid NaOH. After refluxing overnight, the mixture is cooled to room temperature and acidified with 6N HCl solution. The methanol is then removed, and the aqueous residue is diluted with brine and extracted with ethyl acetate. The combined organic layer is dried over MgSO4, filtered, and concentrated to give a white solid .Molecular Structure Analysis
The molecular weight of this compound is 158.15 . The InChI Key is not provided .Physical and Chemical Properties Analysis
The boiling point of this compound is not provided . Other physical and chemical properties are not mentioned in the available resources.科学的研究の応用
Electrosynthesis of Derivatives
The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a derivative of 5-Methoxy-2-methylene-5-oxopentanoic acid, has been explored. This process involves electroreduction in acidic-alcoholic solutions and considers various factors such as cathode material, temperature, and solvent nature to optimize yield and quality (Konarev, Lukyanets, & Negrimovskii, 2007).
Mechanism-Based Inactivator for Enzymes
(R)-2-Benzyl-5-cyano-4-oxopentanoic acid, another derivative, was investigated as a mechanism-based inactivator for the zinc protease carboxypeptidase A. This study provides insights into enzyme inactivation kinetics and the enzyme’s affinity for the compound, which has implications in biochemical and pharmaceutical research (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Radiochemical Synthesis for PET Imaging
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, using carbon-11 labeling, demonstrates its potential as a radioligand for studying serotonin uptake sites in the human brain through positron emission tomography (PET) (Matarrese et al., 1997).
Synthesis of Amino Acids
The synthesis of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in certain toxins, has been achieved through methods involving hydrolysis and decarboxylation. This research contributes to the understanding of the biochemical synthesis of specific amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Bioreduction to Form Lactones
A study focusing on the enantioselective reduction of 2-oxo-5-alkoxy-3-pentenoic acids by certain cells led to the synthesis of various 5-methoxy-pentono-1,4-lactones. This research is pivotal in the field of organic chemistry, especially in the synthesis of optically active compounds (Bonnaffé & Simon, 1992).
Hypoglycemic Agents Synthesis
The exploration of hypoglycemic benzoic acid derivatives, evolving from meglitinide analogs, has led to the development of compounds like repaglinide. Such studies are crucial in the development of new diabetic medications (Grell et al., 1998).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methoxy-2-methylene-5-oxopentanoic acid involves the condensation of 5-methoxy-2-methyl-1,3-dioxane-5-carboxylic acid with acetaldehyde followed by oxidation of the resulting intermediate.", "Starting Materials": [ "5-methoxy-2-methyl-1,3-dioxane-5-carboxylic acid", "Acetaldehyde", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methyl-1,3-dioxane-5-carboxylic acid (1.0 g) and acetaldehyde (1.2 g) in 20 mL of ethanol.", "Step 2: Add sodium hydroxide (0.5 g) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Add hydrogen peroxide (1.0 mL) to the reaction mixture and stir for an additional 30 minutes.", "Step 4: Acidify the reaction mixture with sulfuric acid (1.0 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and wash with water (2 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 5-Methoxy-2-methylene-5-oxopentanoic acid as a white solid (yield: 70-80%)." ] } | |
CAS番号 |
93633-32-0 |
分子式 |
C7H9O4- |
分子量 |
157.14 g/mol |
IUPAC名 |
5-methoxy-2-methylidene-5-oxopentanoate |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)10)3-4-6(8)11-2/h1,3-4H2,2H3,(H,9,10)/p-1 |
InChIキー |
OKHGTVXZDNDAGT-UHFFFAOYSA-M |
SMILES |
COC(=O)CCC(=C)C(=O)O |
正規SMILES |
COC(=O)CCC(=C)C(=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


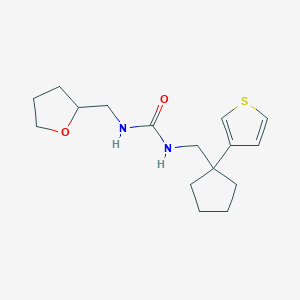
![1-[3-[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2378351.png)
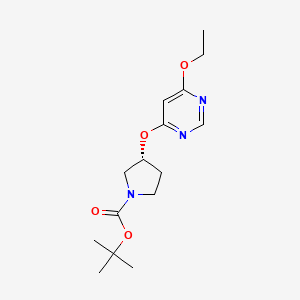
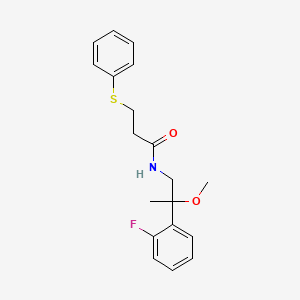
![1-[(2,5-Dichlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2378356.png)
![N,1,3-trimethyl-2,4-dioxo-N-(propan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2378357.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)
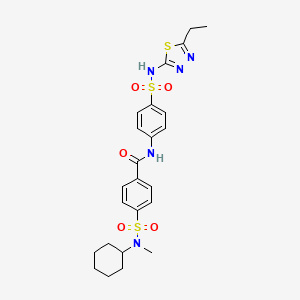
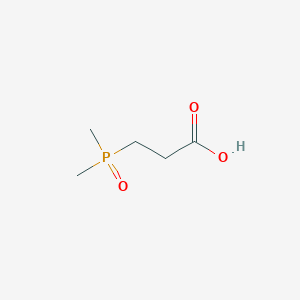
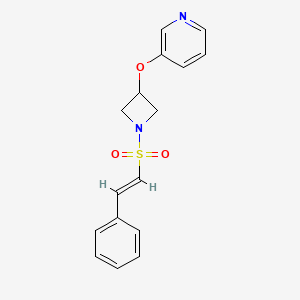
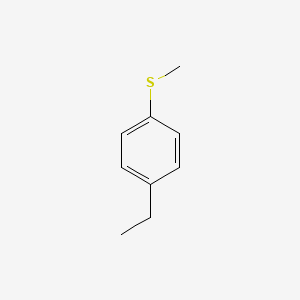
![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)
